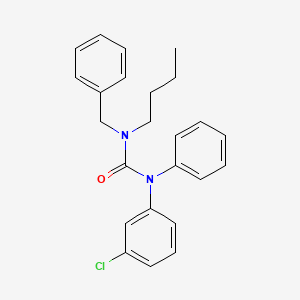![molecular formula C9H8BrF3O2 B8665736 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B8665736.png)
2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol is a chemical compound that features a trifluoromethyl group, a bromine atom, and an ethoxy group attached to a phenoxy ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phenoxyethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various substituted phenoxyethanol derivatives, which can have different functional groups replacing the bromine atom or modifying the ethoxy group .
Aplicaciones Científicas De Investigación
2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness
2-[4-Bromo-3-(trifluoromethyl)phenoxy]ethan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenoxy ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propiedades
Fórmula molecular |
C9H8BrF3O2 |
|---|---|
Peso molecular |
285.06 g/mol |
Nombre IUPAC |
2-[4-bromo-3-(trifluoromethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 |
Clave InChI |
DBDZASJYGHMLRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCO)C(F)(F)F)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
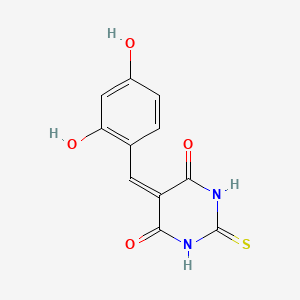
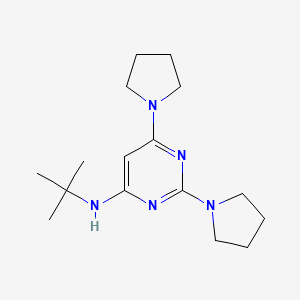

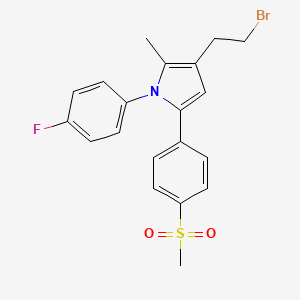
![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![N-[2-(Methylsulfanyl)phenyl]hydrazinecarbothioamide](/img/structure/B8665710.png)
![2,3-Dimethyl-5,12-dihydrobenzo[b]phenazine](/img/structure/B8665716.png)
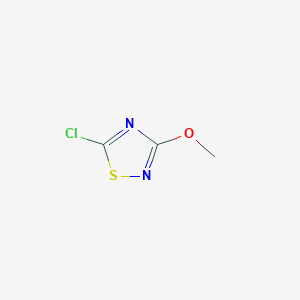
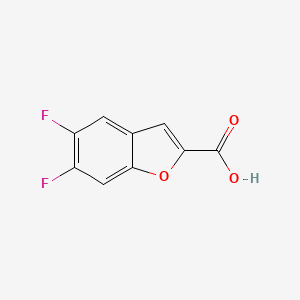
![3-[(4-Fluorophenyl)methylidene]piperidin-2-one](/img/structure/B8665735.png)

![2-amino-5,6-dihydrothiopyrano[3,2-d][1,3]thiazol-7-one](/img/structure/B8665757.png)
